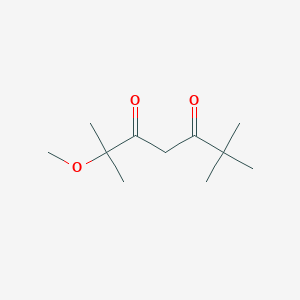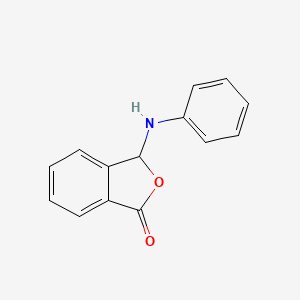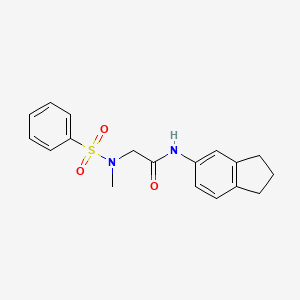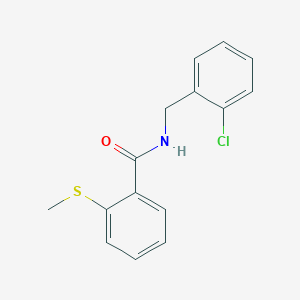
2-methoxy-2,6,6-trimethyl-3,5-heptanedione
Descripción general
Descripción
2-methoxy-2,6,6-trimethyl-3,5-heptanedione, also known as acetylacetone monomethyl ether or MAMA, is a chemical compound widely used in scientific research due to its unique properties. MAMA is a colorless liquid that is soluble in water and organic solvents. It has a distinct odor and is highly flammable.
Aplicaciones Científicas De Investigación
Metal-Organic Chemical Vapor Deposition (MOCVD)
2-methoxy-2,6,6-trimethyl-3,5-heptanedionate is utilized in the preparation of ZrO2-based multicomponent films via metal-organic chemical vapor deposition (MOCVD). This process involves the use of volatile mixed-metal precursors to deposit films on silicon substrates, influencing the composition and structure of the resulting films, as demonstrated in the study by Krisyuk et al. (2020) (Krisyuk et al., 2020).
Crystallography
The compound has been used in the preparation and crystallographic characterization of barium complexes. Ivanov et al. (1997) described the structure of a barium complex with 2-methoxy-2,6,6-trimethylheptane-3,5-dionate, contributing to our understanding of coordination chemistry and molecular structures (Ivanov et al., 1997).
Chemical Synthesis
2-methoxy-2,6,6-trimethyl-3,5-heptanedione is also relevant in chemical synthesis. For instance, it has been used in the synthesis of chiral compounds and as a ligand in metal-organic frameworks. Examples include the preparation of optically pure compounds by Sugimura et al. (1990) and studies on palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions by Bacchi et al. (2005), demonstrating its versatility in organic synthesis and catalysis (Sugimura et al., 1990); (Bacchi et al., 2005).
Surface Chemistry
Research by Perrine et al. (2008) explored the molecular-level chemistry of 2,2,6,6-tetramethyl-3,5-heptanedione on Si(100)-2 × 1 surfaces. This study is significant for understanding surface interactions and potential applications in semiconductor technology (Perrine et al., 2008).
Materials Science
The compound is also significant in materials science, particularly in the development of metal complexes and coatings. For example, the study by Ngo et al. (2002) on the synthesis and characterization of Ag(I) complexes highlights its role in forming metal complexes with potential applications in various fields (Ngo et al., 2002).
Propiedades
IUPAC Name |
2-methoxy-2,6,6-trimethylheptane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-10(2,3)8(12)7-9(13)11(4,5)14-6/h7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJCDOSDACXFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)



![N,N-diethyl-2-[(2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)oxy]ethanamine](/img/structure/B5170302.png)

![4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5170310.png)
![1-(2-tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5170318.png)
![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5170324.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B5170335.png)

![5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline](/img/structure/B5170337.png)
![3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5170339.png)